molecular formula C24H18Cl2N4O2 B10898936 1-(2,4-dichlorobenzyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

1-(2,4-dichlorobenzyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10898936
M. Wt: 465.3 g/mol
InChI Key: FXAJKZTZAAXRRF-JFLMPSFJSA-N
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Description

1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution reactions:

    Condensation reactions: The final step involves the condensation of the pyrazole derivative with a hydrazide to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other peroxides.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorobenzyl)-3-(3-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide: A similar compound with slight structural differences.

    1-(2,4-Dichlorobenzyl)-N’~3~-[(E)-1-(4-phenoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide: Another related compound with a different substitution pattern.

Uniqueness

1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H18Cl2N4O2

Molecular Weight

465.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C24H18Cl2N4O2/c25-19-10-9-18(22(26)14-19)16-30-12-11-23(29-30)24(31)28-27-15-17-5-4-8-21(13-17)32-20-6-2-1-3-7-20/h1-15H,16H2,(H,28,31)/b27-15+

InChI Key

FXAJKZTZAAXRRF-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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